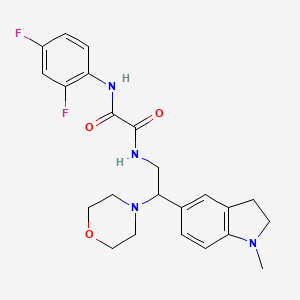![molecular formula C12H13NO3 B2957458 spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one CAS No. 1467038-12-5](/img/structure/B2957458.png)
spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one is a member of the spiropyran family, known for its photochromic properties. These compounds can switch between two isomeric forms when exposed to different stimuli such as light, temperature, and pH. This unique characteristic makes them valuable in various applications, including smart materials, molecular electronics, and sensors.
Mécanisme D'action
Target of action
Spiro compounds often interact with various enzymes and receptors in the body due to their unique 3D structure . The exact target would depend on the specific functional groups present in the compound.
Mode of action
The mode of action of spiro compounds can vary widely. For example, some spiro compounds are known to inhibit certain enzymes, thereby altering biochemical pathways . The specific mode of action of “spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one” would need to be determined through experimental studies.
Biochemical pathways
Again, this would depend on the specific targets of the compound. Spiro compounds can potentially affect a wide range of biochemical pathways, from signal transduction to metabolic processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the specific biological systems it interacts with. Spiro compounds, due to their unique structure, might have distinctive pharmacokinetic properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Some spiro compounds are known to have antimicrobial, anti-inflammatory, and antitumor activities .
Action environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s structure, its interaction with targets, and its overall bioactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one typically involves a two-stage process. The first stage is the condensation of 4H-1,3-benzoxazin-4-onium perchlorate with an appropriate nucleophile. This is followed by a deprotonation step to yield the desired spiro compound . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors are employed to enhance production rates and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be induced by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reducing agents can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spiropyran derivatives, while substitution reactions can produce a wide range of functionalized spiro compounds.
Applications De Recherche Scientifique
Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one has numerous scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying photochromic behavior.
Biology: The compound’s ability to switch between isomeric forms makes it useful in biological sensors and imaging.
Medicine: Research is ongoing into its potential use in drug delivery systems and photopharmacology.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropyrans: These compounds share similar photochromic properties and undergo reversible isomerization.
Spirooxazines: Another class of photochromic compounds with comparable behavior under external stimuli.
Spiro-4H-pyrans: These compounds also exhibit photochromic properties and are used in similar applications.
Uniqueness
Spiro[4H-1,4-benzoxazine-2,4’-oxane]-3-one is unique due to its specific structural features, which provide distinct photochromic properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Propriétés
IUPAC Name |
spiro[4H-1,4-benzoxazine-2,4'-oxane]-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11-12(5-7-15-8-6-12)16-10-4-2-1-3-9(10)13-11/h1-4H,5-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZGQFJJNNSKRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-((4-chlorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2957376.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2957377.png)
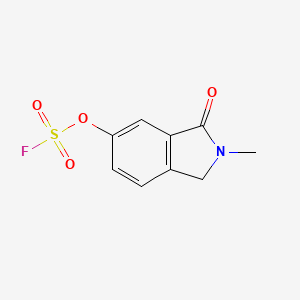
![8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B2957381.png)
![N-(4-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2957385.png)
![(2E)-2-{[(3-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2957386.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2957387.png)
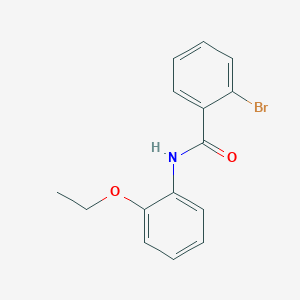
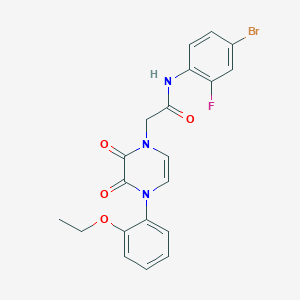
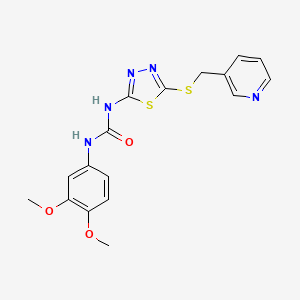
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-[(4-methylphenyl)methyl]-4-oxo-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2957393.png)
![5-methyl-2-{[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-3-yl]methoxy}pyrimidine](/img/structure/B2957394.png)
![5-ethyl-9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2957396.png)
